

Fmoc-9-aminononanoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Fmoc-9-aminononanoic acid*

Cat. No.: *B1463676*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-9-aminononanoic acid is a synthetic amino acid derivative that plays a crucial role in modern biochemical and pharmaceutical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on a nine-carbon aliphatic chain, makes it a versatile building block in solid-phase peptide synthesis (SPPS) and a valuable linker in the development of proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of **Fmoc-9-aminononanoic acid**.

Core Chemical Properties

Fmoc-9-aminononanoic acid is a white to off-white powder with a defined set of physicochemical properties that are critical for its application in chemical synthesis.^[1] These properties are summarized in the table below.

Property	Value	Reference
CAS Number	212688-52-3	[1][2]
Molecular Formula	C ₂₄ H ₂₉ NO ₄	[1][2]
Molecular Weight	395.5 g/mol	[3]
Melting Point	124 - 128 °C	[1]
Appearance	White to off-white powder	[1]
Purity	≥98% (HPLC)	[1][2]
Solubility	Generally soluble in polar aprotic solvents such as DMF and DMSO. Most Fmoc-protected amino acids exhibit high solubility (>0.4 M) in such solvents.	[4]
Storage	0 - 8 °C	[1]

Stability and Handling

The stability of **Fmoc-9-aminononanoic acid** is largely dictated by the Fmoc protecting group. This group is notably stable under acidic conditions, a key feature of its utility in orthogonal peptide synthesis strategies. However, it is labile to basic conditions, readily cleaved by amines such as piperidine. This base-lability is the cornerstone of its application in Fmoc-based solid-phase peptide synthesis. For long-term storage, the compound should be kept at 0 - 8 °C to maintain its integrity.[1]

Experimental Protocols

General Synthesis of Fmoc-Protected Amino Acids

While a specific protocol for the synthesis of **Fmoc-9-aminononanoic acid** is not readily available in the provided search results, a general and widely adopted method for the N-protection of amino acids with the Fmoc group involves the reaction of the free amino acid with

a Fmoc-donating reagent under basic conditions. A common reagent for this purpose is 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Methodology:

- **Dissolution:** The amino acid (in this case, 9-aminononanoic acid) is dissolved in a suitable solvent, often an aqueous solution of a weak base like sodium bicarbonate or a polar aprotic solvent like N-methylpyrrolidone (NMP).
- **Addition of Fmoc-Cl:** A solution of Fmoc-Cl in a solvent such as dioxane or NMP is added dropwise to the amino acid solution at a controlled temperature, typically at or below room temperature.
- **Reaction:** The reaction mixture is stirred for a specified period, often several hours, to ensure complete N-protection. The pH of the reaction is monitored and maintained in the basic range.
- **Work-up and Purification:** Upon completion, the reaction mixture is typically acidified to precipitate the Fmoc-protected amino acid. The crude product is then collected by filtration, washed, and purified, often by recrystallization, to yield the final high-purity product.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-9-aminononanoic Acid

Fmoc-9-aminononanoic acid is primarily utilized as a building block in SPPS. The following is a generalized protocol for the incorporation of **Fmoc-9-aminononanoic acid** into a growing peptide chain on a solid support.

Materials:

- Fmoc-protected amino acids (including **Fmoc-9-aminononanoic acid**)
- Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)
- N,N-Dimethylformamide (DMF)
- Deprotection solution: 20% piperidine in DMF

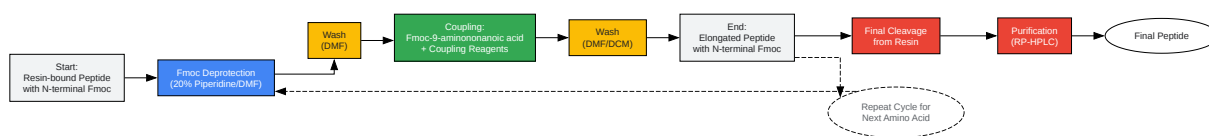
- Coupling reagents: e.g., N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), 1-Hydroxybenzotriazole (HOBt)
- Activator base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: Dichloromethane (DCM), DMF
- Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Methodology:

- Resin Swelling: The resin is swelled in DMF for a period of time (e.g., 30-60 minutes) in a reaction vessel.
- Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF for a specified duration (e.g., 2 x 10 minutes).
- Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and the cleaved Fmoc-adduct.
- Coupling of **Fmoc-9-aminononanoic Acid**:
 - **Fmoc-9-aminononanoic acid** is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and an activator base (e.g., DIPEA).
 - This activation mixture is then added to the deprotected resin.
 - The coupling reaction is allowed to proceed for a set time (e.g., 1-2 hours) with agitation to ensure completion.
- Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- Cycle Repetition: The steps of deprotection, washing, and coupling are repeated for each subsequent amino acid to be added to the peptide chain.

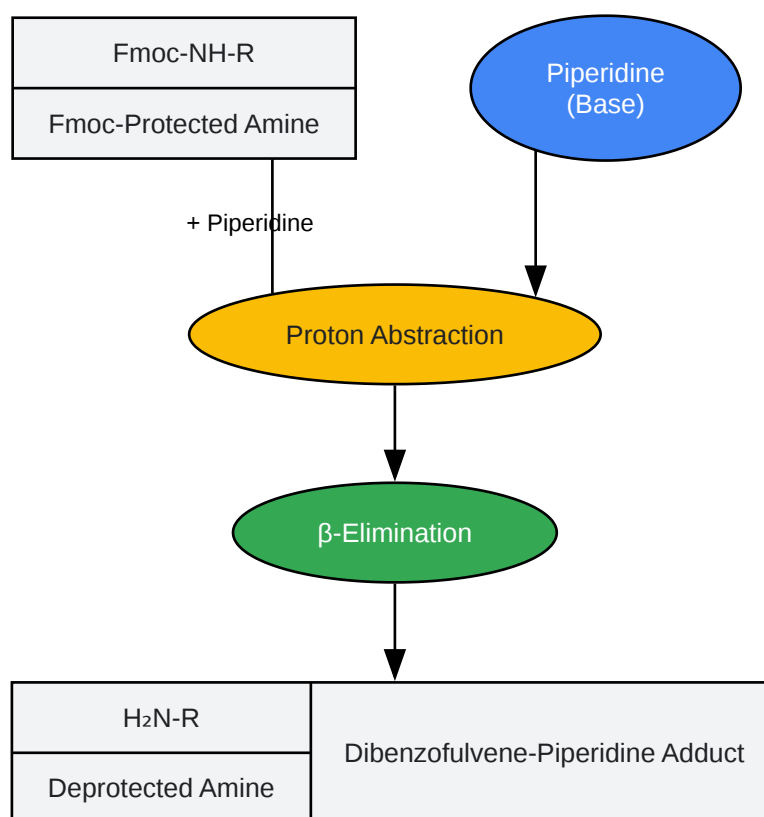
- **Final Cleavage and Deprotection:** Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a strong acid cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).
- **Purification:** The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations



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Caption: Workflow for Solid-Phase Peptide Synthesis using **Fmoc-9-aminononanoic acid**.



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Caption: Mechanism of Fmoc group deprotection by piperidine.

Applications in Research and Drug Development

The primary application of **Fmoc-9-aminononanoic acid** is in solid-phase peptide synthesis. The nine-carbon aliphatic chain can serve as a spacer, introducing flexibility and distance between different parts of a peptide or between a peptide and a conjugated molecule.

A significant and expanding application is its use as a linker in the synthesis of PROTACs. In this context, the carboxylic acid end of **Fmoc-9-aminononanoic acid** can be coupled to a ligand for an E3 ubiquitin ligase. Following the assembly of the PROTAC, the Fmoc group is removed to expose the terminal amine, which can then be conjugated to a ligand for the target protein. The nonanoic acid chain acts as a flexible linker connecting the two ligands, a critical parameter for the efficacy of the resulting PROTAC.

Conclusion

Fmoc-9-aminononanoic acid is a valuable and versatile chemical tool for researchers in peptide chemistry, medicinal chemistry, and drug discovery. Its well-defined chemical properties, coupled with the robust and widely understood methodologies of Fmoc-based SPPS, enable the synthesis of complex peptides and novel therapeutic modalities like PROTACs. The information provided in this guide serves as a comprehensive resource for the effective utilization of **Fmoc-9-aminononanoic acid** in a research and development setting.

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